3-(Methylsulfonyl)benzoyl chloride

Übersicht

Beschreibung

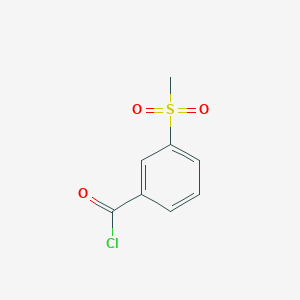

3-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a derivative of benzoyl chloride, where a methylsulfonyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzoyl chloride typically involves the chlorination of 3-(methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield. The process is carefully controlled to minimize by-products and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Methylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to 3-(methylsulfonyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Oxidation Reactions: It can be oxidized to 3-(methylsulfonyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., pyridine) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO) in an aqueous medium.

Major Products:

Substitution: Corresponding amides, esters, or thioesters.

Reduction: 3-(Methylsulfonyl)benzyl alcohol.

Oxidation: 3-(Methylsulfonyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-(Methylsulfonyl)benzoyl chloride serves multiple roles across different scientific disciplines:

1. Organic Synthesis

- Intermediate in Pharmaceutical Synthesis : It is widely used as an intermediate in the synthesis of pharmaceuticals due to its ability to undergo acylation reactions. The compound's electrophilicity is heightened by the electron-withdrawing sulfonyl group, facilitating nucleophilic attacks during synthesis .

- Agrochemicals Production : The compound is utilized in the development of agrochemicals, where it acts as a precursor for various herbicides and pesticides.

2. Biological Applications

- Modification of Biomolecules : It is employed in the synthesis of sulfonamide derivatives that exhibit biological activity, including antimicrobial and antiparasitic properties .

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. The IC values for this compound against COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Indomethacin | 6.74 | 1.10 |

These results suggest that while it may not be as potent as indomethacin, it still holds promise as an anti-inflammatory agent due to selective inhibition of COX enzymes .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- A study on anti-inflammatory agents highlighted its potential as a selective inhibitor of cyclooxygenase enzymes, indicating its application in developing new anti-inflammatory drugs .

- Research into its biological activities demonstrated promising antimicrobial effects against various pathogens, suggesting further exploration for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 3-(Methylsulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent.

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Lacks the methylsulfonyl group, making it less reactive towards nucleophiles.

4-(Methylsulfonyl)benzoyl Chloride: Similar structure but with the methylsulfonyl group at the para position, which can influence its reactivity and applications.

3,5-Bis(methylsulfonyl)benzoyl Chloride:

Uniqueness: 3-(Methylsulfonyl)benzoyl chloride is unique due to the position of the methylsulfonyl group, which significantly affects its chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, with specific applications that are not easily replicated by its analogs.

Biologische Aktivität

3-(Methylsulfonyl)benzoyl chloride (CAS 54857-54-4) is a compound with significant biological activity, particularly noted for its pharmacological properties. This article discusses its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and case studies.

Molecular Formula : CHClOS

Molecular Weight : 218.66 g/mol

This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group, which is critical for its biological effects.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Antiparasitic activity

Anti-inflammatory Activity

Research indicates that derivatives of this compound show potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation. For instance, IC values against COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Indomethacin | 6.74 | 1.10 |

These results demonstrate that while the compound is less potent than indomethacin, it still holds promise as an anti-inflammatory agent due to its selective inhibition of COX enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.62–31.25 |

| Escherichia coli | 62.5–125 |

| Candida albicans | 31.2 |

The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. The compound's effectiveness was assessed through in vitro studies, revealing promising results:

| Parasite | Activity Level |

|---|---|

| Toxoplasma gondii | Moderate |

| Plasmodium falciparum | Selective |

These findings suggest that the compound could be a candidate for further development in antiparasitic therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence of the methylsulfonyl group and the benzoyl moiety. Studies indicate that modifications to the aromatic ring can enhance or diminish activity:

- Electron-donating groups on the aromatic ring have been associated with increased anti-inflammatory activity.

- Substituents such as halogens can significantly alter the potency against microbial strains.

A detailed SAR analysis has been conducted to optimize these interactions for better efficacy .

Case Studies

- Anti-inflammatory Study : A study evaluated the effect of several derivatives on RAW264.7 cells, measuring their impact on iNOS and COX-2 expression levels. The results indicated that certain derivatives significantly reduced mRNA and protein levels compared to indomethacin, highlighting their potential as anti-inflammatory agents .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzoyl derivatives against resistant strains of bacteria. The findings demonstrated that compounds with methylsulfonyl substitutions exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Eigenschaften

IUPAC Name |

3-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622766 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-54-4 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.